molecular formula C14H13N3O3 B14551302 3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61962-85-4

3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14551302
CAS No.: 61962-85-4
M. Wt: 271.27 g/mol
InChI Key: AHNOYDMEWZBMGM-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One common method involves the use of a chalcone intermediate, which is then subjected to cyclization reactions to form the desired imidazo-pyridine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted derivatives .

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit acetylcholinesterase, affecting neurotransmission and potentially providing neuroprotective benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the resulting electronic and steric effects.

Properties

CAS No.

61962-85-4

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C14H13N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-13-10(16-14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,16,18)

InChI Key

AHNOYDMEWZBMGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=C(C=CC=N3)NC2=O)OC

Origin of Product

United States

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